Comparative Hydrophobicity (LogP) of (3-Bromopropyl)cyclohexane vs. (2-Bromoethyl)cyclohexane
(3-Bromopropyl)cyclohexane demonstrates significantly higher calculated lipophilicity than its shorter-chain analog, (2-bromoethyl)cyclohexane. The predicted LogP value for (3-bromopropyl)cyclohexane is 4.80 , compared to a predicted XLogP3-AA of 4.1 for (2-bromoethyl)cyclohexane [1]. This difference is critical for applications where increased membrane permeability or enhanced hydrophobic interactions are required.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.80 (ACD/LogP prediction) |
| Comparator Or Baseline | (2-Bromoethyl)cyclohexane: 4.1 (XLogP3-AA prediction) |
| Quantified Difference | ΔLogP = 0.7 units higher for target compound |
| Conditions | In silico prediction (ACD/Labs Percepta and PubChem XLogP3) |
Why This Matters
The 0.7 LogP unit increase translates to a roughly 5-fold increase in octanol-water partition coefficient, directly impacting compound distribution, bioavailability, and material hydrophobicity.
- [1] PubChem. (2-Bromoethyl)cyclohexane. Computed Descriptors: XLogP3-AA 4.1. CID 15440. https://pubchem.ncbi.nlm.nih.gov/compound/1647-26-3#section=Computed-Descriptors (accessed 2026-04-21). View Source
